molecular formula C14H17BrN2O2 B2405809 2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1110928-52-3

2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide

Cat. No.: B2405809
CAS No.: 1110928-52-3
M. Wt: 325.206
InChI Key: XRUPHJMTPJIBBD-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide is an organic compound that features a bromophenoxy group and a cyano-dimethylpropyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide typically involves the following steps:

    Formation of the bromophenoxy intermediate: This can be achieved by reacting 4-bromophenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Introduction of the cyano-dimethylpropyl group: This step involves the reaction of the bromophenoxy intermediate with a cyano-dimethylpropylamine derivative under suitable conditions, such as the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The cyano group can be reduced to an amine, or the acetamide group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Amines or other reduced derivatives.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide
  • 2-(4-fluorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide

Uniqueness

2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro or fluoro analogs. This can result in different biological activities or chemical properties, making it a compound of interest for further study.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c1-10(2)14(3,9-16)17-13(18)8-19-12-6-4-11(15)5-7-12/h4-7,10H,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUPHJMTPJIBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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